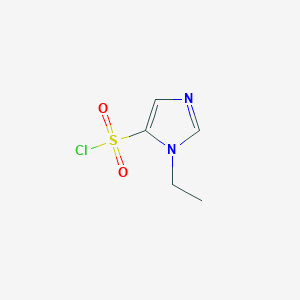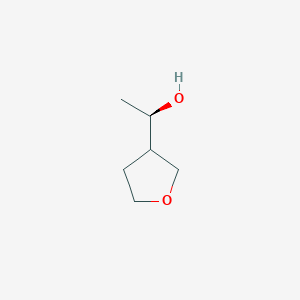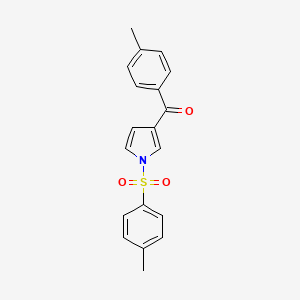
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole
Overview
Description
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole (3-MPC-1-TP) is a small molecule compound that has been studied for its potential applications in a variety of scientific fields. It is a synthetically created molecule that consists of an aromatic ring, a carbonyl group, and a tosylpyrrole group. 3-MPC-1-TP is of interest due to its unique properties and its potential to be used in a wide range of applications.
Scientific Research Applications
- “3-(4-Methylphenyl)carbonyl-1-tosylpyrrole” is a chemical compound with the CAS Number: 1393442-27-7 . Its linear formula is C19H17NO3S .
- It’s available from suppliers like Combi-Blocks, Inc and MilliporeSigma , and it’s used in scientific research .
-
- Application : Pyrrolidine, the core structure of “3-(4-Methylphenyl)carbonyl-1-tosylpyrrole”, is widely used in drug discovery to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
- Application : Pyrazinamide, a drug used in shortening TB therapy, has a similar structure to “3-(4-Methylphenyl)carbonyl-1-tosylpyrrole”. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods : The study involved the design, synthesis, and evaluation of a series of novel compounds .
- Results : The results of the study are not specified in the snippet .
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
- Application : Pyrrolidine compounds have been used in the synthesis of PARP inhibitors, which are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase. They are used in cancer treatment, where they inhibit PARP enzyme repair of DNA, thereby causing DNA damage and cancer cell death .
- Methods : The synthesis of these inhibitors often involves the use of pyrrolidine compounds as key intermediates .
- Results : The specific results of this application are not specified in the snippet .
-
1,2,4-Triazole-Containing Scaffolds
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Pyrrolidine compounds, including “3-(4-Methylphenyl)carbonyl-1-tosylpyrrole”, could potentially be used in the synthesis of these scaffolds .
- Methods : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results : The specific results of this application are not specified in the snippet .
properties
IUPAC Name |
(4-methylphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-14-3-7-16(8-4-14)19(21)17-11-12-20(13-17)24(22,23)18-9-5-15(2)6-10-18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXUAWLWBIQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146373 | |
| Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)carbonyl-1-tosylpyrrole | |
CAS RN |
1393442-27-7 | |
| Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



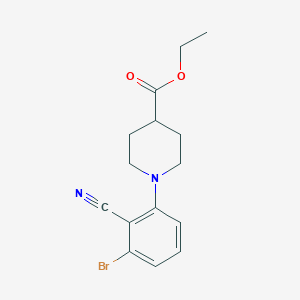
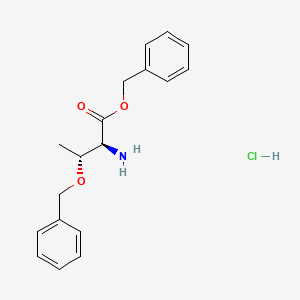
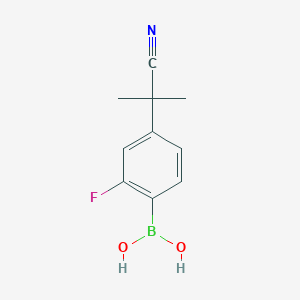
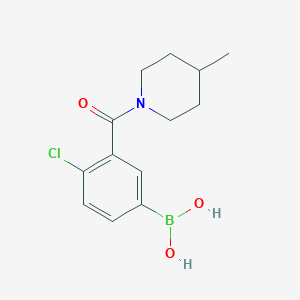
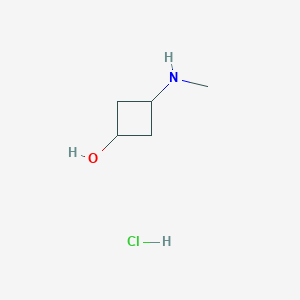
![3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B1431392.png)
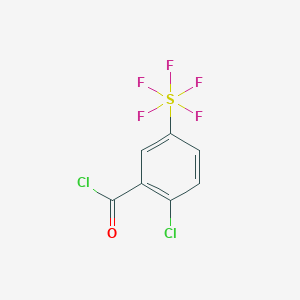
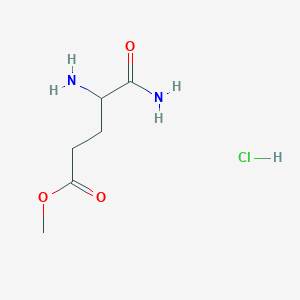
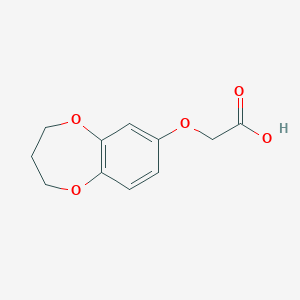
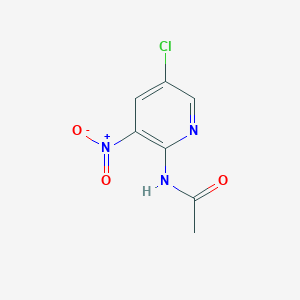
![1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone](/img/structure/B1431397.png)
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
